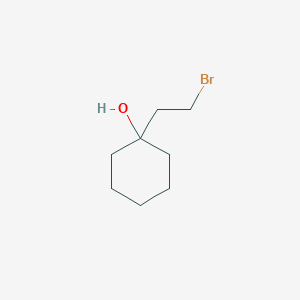

1-(2-BROMOETHYL)CYCLOHEXAN-1-OL

描述

属性

分子式 |

C8H15BrO |

|---|---|

分子量 |

207.11 g/mol |

IUPAC 名称 |

1-(2-bromoethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C8H15BrO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7H2 |

InChI 键 |

MPAIFPAUJJNGIB-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)(CCBr)O |

产品来源 |

United States |

准备方法

Reaction Mechanism

-

Protonation : The hydroxyl group on the ethyl chain is protonated by HBr, converting it into a better-leaving group (H₂O⁺).

-

Carbocation Formation : Water departs, generating a secondary carbocation at the ethyl chain’s β-carbon.

-

Nucleophilic Attack : Bromide ion (Br⁻) attacks the carbocation, yielding 1-(2-bromoethyl)cyclohexan-1-ol.

Optimization and Conditions

-

HBr Concentration : 45–48% aqueous HBr ensures sufficient Br⁻ availability.

-

Temperature : Reflux at 70–72°C with benzene as an azeotropic agent removes water, shifting equilibrium toward product formation.

-

Yield : ~70–84% under optimized conditions, comparable to analogous cyclohexanol brominations.

Table 1 : Acid-catalyzed substitution parameters

| Parameter | Value |

|---|---|

| HBr Concentration | 45–48% |

| Temperature | 70–72°C |

| Reaction Time | 4 hours |

| Yield | 70–84% |

Tosylation Followed by Bromide Displacement

This two-step method avoids carbocation rearrangements, making it suitable for stereosensitive syntheses.

Step 1: Tosylation

1-(2-Hydroxyethyl)cyclohexan-1-ol reacts with tosyl chloride (TsCl) in pyridine or dichloromethane, forming the corresponding tosylate.

Step 2: SN2 Displacement

The tosylate undergoes nucleophilic substitution with lithium bromide (LiBr) or sodium bromide (NaBr) in polar aprotic solvents (e.g., DMF):

Advantages

Hydrobromination of 1-Vinylcyclohexan-1-ol

Anti-Markovnikov addition of HBr to alkenes provides direct access to terminal bromides.

Reaction Conditions

Mechanism

-

Radical Formation : Peroxides generate Br radicals.

-

Anti-Markovnikov Addition : Br adds to the less substituted carbon of the vinyl group.

-

Stabilization : The radical intermediate abstracts a hydrogen, forming this compound.

Yield : ~75–82% with optimized initiator ratios.

Grignard Reagent Addition to Cyclohexanone

While less conventional, Grignard reagents derived from 2-bromoethyl halides offer a direct route.

Synthesis of 2-Bromoethylmagnesium Bromide

-

Halide Source : 1,2-Dibromoethane reacts with magnesium in dry THF:

Nucleophilic Addition

Cyclohexanone reacts with the Grignard reagent, followed by acidic workup:

Challenges

-

Reagent Stability : 2-Bromoethyl Grignard reagents are prone to elimination, requiring low temperatures (-20°C).

Comparative Analysis of Methods

Table 2 : Method comparison

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Substitution | 70–84% | Scalable, simple conditions | Carbocation rearrangements |

| Tosylation | 80–88% | High regioselectivity | Multi-step synthesis |

| Hydrobromination | 75–82% | Anti-Markovnikov control | Requires alkene precursor |

| Grignard Addition | 50–65% | Direct C–C bond formation | Low yield, sensitive conditions |

化学反应分析

1-(2-BROMOETHYL)CYCLOHEXAN-1-OL undergoes several types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reagents and conditions used.

Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different substituents.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(2-BROMOETHYL)CYCLOHEXAN-1-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of 1-(2-BROMOETHYL)CYCLOHEXAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules.

相似化合物的比较

Table 1: Structural Comparison

*Estimated based on bromoethyl hydrophobicity.

†Predicted using substituent contributions.

‡Experimental data for hydrochloride salt.

Physicochemical Properties

Solubility :

- The bromoethyl group in this compound reduces water solubility compared to polar analogs like Tramazoline HCl, which is highly water-soluble due to its ionic hydrochloride salt .

- The carboxylic acid derivative () exhibits higher aqueous solubility at physiological pH due to ionization, contrasting with the neutral hydroxyl group in the target compound .

- Reactivity: The bromoethyl substituent facilitates nucleophilic substitution, whereas the dimethylamino group in ’s compound enhances basicity and participation in acid-base reactions .

常见问题

Q. What are the common synthetic routes for 1-(2-bromoethyl)cyclohexan-1-ol?

A typical synthesis involves cyclohexene oxide derivatives as precursors. For example, a bromoethyl group can be introduced via nucleophilic substitution or radical addition. A method adapted from related bromocyclohexene systems (e.g., ) uses n-Butyllithium in THF at low temperatures (−78°C) to deprotonate intermediates, followed by reaction with alkyl halides or aldehydes (e.g., paraformaldehyde). Post-reaction, the product is isolated via extraction (diethyl ether) and purified by column chromatography (pentane/diethyl ether gradients, ) .

Q. How is this compound purified after synthesis?

Purification often employs flash column chromatography with optimized solvent polarity. For brominated cyclohexanol derivatives, a 4:1 pentane/diethyl ether eluent effectively separates the target compound from unreacted starting materials or side products (e.g., diastereomers). Post-purification, rotary evaporation under reduced pressure yields the pure product, confirmed by thin-layer chromatography (TLC) and spectroscopic methods .

Q. What spectroscopic techniques are critical for characterizing this compound?

- H-NMR : Key signals include the cyclohexanol hydroxyl proton (δ 1.5–2.1 ppm, broad), bromoethyl CH groups (δ 3.4–4.3 ppm), and cyclohexane backbone protons (δ 1.2–2.0 ppm).

- IR Spectroscopy : Confirm hydroxyl (3402 cm), C-Br (668 cm), and C-O (1024 cm) stretches.

- Mass Spectrometry (MS) : DCI-NH detects molecular ion clusters (e.g., m/z 262.2 [M+NH]) and fragmentation patterns .

Advanced Research Questions

Q. How does reaction temperature influence stereochemical outcomes in bromoethylcyclohexanol synthesis?

Low temperatures (−78°C) favor kinetic control , minimizing epimerization of the cyclohexanol stereocenter. For example, in THF with n-Butyllithium, the bromoethyl group adds preferentially to the less sterically hindered face of the cyclohexene oxide intermediate. Elevated temperatures may lead to racemization or competing elimination pathways (e.g., forming cyclohexene byproducts) .

Q. How can researchers resolve contradictions between experimental and computed spectroscopic data?

Discrepancies in C-NMR shifts (e.g., computed vs. observed Cquat signals) often arise from solvent effects or conformational flexibility . For instance, computed InChI/SMILES-derived spectra (e.g., ) assume gas-phase structures, while experimental data reflect solvated states. Use DFT calculations with implicit solvent models (e.g., PCM) to refine predictions. Cross-validate with 2D-NMR (COSY, HSQC) to resolve ambiguous assignments .

Q. What mechanisms explain unexpected by-products during bromoethylcyclohexanol synthesis?

Side reactions include:

- E2 elimination : Competing dehydrohalogenation under basic conditions generates cyclohexene derivatives.

- Radical coupling : Bromine abstraction by n-Butyllithium may form dimeric species.

- Epoxide ring-opening : Residual moisture in THF can hydrolyze intermediates to diols.

Mitigate these by rigorously drying solvents, optimizing stoichiometry, and monitoring reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。